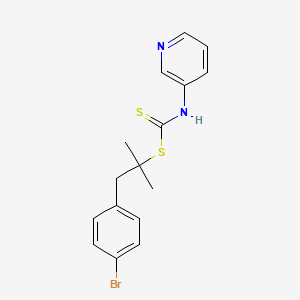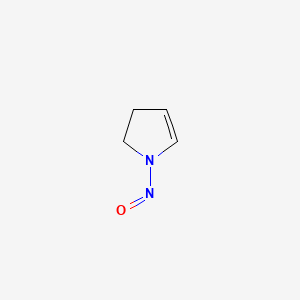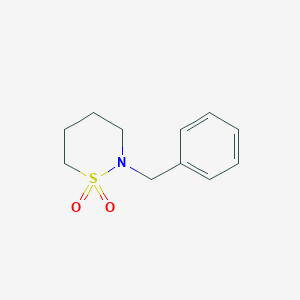
N,N~2~-Dimethyl-N,N~2~-diphenylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N~2~-Dimethyl-N,N~2~-diphenylglycinamide is an organic compound that belongs to the class of glycinamides It is characterized by the presence of two methyl groups and two phenyl groups attached to the nitrogen atoms of the glycinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N~2~-Dimethyl-N,N~2~-diphenylglycinamide typically involves the reaction of glycine derivatives with dimethylamine and diphenylamine under specific conditions. One common method involves the use of glycine methyl ester hydrochloride, which reacts with dimethylamine and diphenylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N~2~-Dimethyl-N,N~2~-diphenylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
N,N~2~-Dimethyl-N,N~2~-diphenylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N~2~-Dimethyl-N,N~2~-diphenylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N,N~2~-Dimethyl-N,N~2~-diphenylglycinamide can be compared with other similar compounds, such as:
N,N-Dimethylglycinamide: Lacks the phenyl groups, resulting in different chemical and biological properties.
N,N-Diphenylglycinamide:
N,N-Dimethyl-N-phenylglycinamide: Contains only one phenyl group, which affects its overall properties and uses.
The uniqueness of this compound lies in its specific combination of methyl and phenyl groups, which confer distinct chemical and biological characteristics.
Properties
CAS No. |
34066-47-2 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-methyl-2-(N-methylanilino)-N-phenylacetamide |
InChI |
InChI=1S/C16H18N2O/c1-17(14-9-5-3-6-10-14)13-16(19)18(2)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI Key |
BQNPOMRSZCIYMO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)N(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid](/img/structure/B14680485.png)

![ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene](/img/structure/B14680491.png)


![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)


![(E)-Bis[1-(4-methylphenyl)ethyl]diazene](/img/structure/B14680529.png)


![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)


